molecular formula C7H13NO2 B1297015 Methyl piperidine-3-carboxylate CAS No. 50585-89-2

Methyl piperidine-3-carboxylate

Cat. No. B1297015
CAS RN: 50585-89-2
M. Wt: 143.18 g/mol
InChI Key: BCDBHIAXYFPJCT-UHFFFAOYSA-N
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Description

“Methyl piperidine-3-carboxylate” is a chemical compound with the molecular formula C7H13NO2 . It is used in the pharmaceutical industry and plays a significant role in drug design .


Synthesis Analysis

Piperidines, including “Methyl piperidine-3-carboxylate”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .


Molecular Structure Analysis

The molecular structure of “Methyl piperidine-3-carboxylate” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl piperidine-3-carboxylate is used in the synthesis of novel heterocyclic compounds. For instance, Matulevičiūtė et al. (2021) synthesized methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating its use as a building block for achiral and chiral compounds in organic chemistry (Matulevičiūtė et al., 2021).

Biocatalytic Cascade Synthesis

In another application, Hussain et al. (2016) utilized a biocatalytic cascade involving enzymes like carboxylic acid reductase, ω-transaminase, and imine reductase to achieve the synthesis of enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines, starting from keto acids or keto aldehydes (Hussain et al., 2016).

Cardiovascular Research and Electrochemical Study

Krauze et al. (2004) explored the cardiovascular activity and electrochemical oxidation of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, showing its potential in cardiovascular research and electrochemical applications (Krauze et al., 2004).

Asymmetric Synthesis

In the field of asymmetric synthesis, Salgado et al. (2019) reported the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, showcasing its utility in creating biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Safety And Hazards

Safety data sheets suggest that exposure to “Methyl piperidine-3-carboxylate” should be avoided and that protective clothing, eye protection, and face protection should be worn when handling the compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBHIAXYFPJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325989
Record name methyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl piperidine-3-carboxylate

CAS RN

50585-89-2
Record name 50585-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl piperidine-3-carboxylate
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Reactant of Route 6
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Citations

For This Compound
51
Citations
A Monsalve, F Rosas, M Tosta, A Herize… - … journal of chemical …, 2006 - Wiley Online Library
The gas‐phase elimination kinetics of the above‐mentioned compounds were determined in a static reaction system over the temperature range of 369–450.3C and pressure range of …
Number of citations: 4 onlinelibrary.wiley.com
M Bänziger, S Klein, G Rihs - Helvetica chimica acta, 2002 - Wiley Online Library
… to give 42.09 g of ethyl 1-methylpiperidine-3-carboxylate, which was used without further … of 27.5 g (161 mmol) of the above ethyl 1-methyl-piperidine-3-carboxylate in 100 ml of THF …
Number of citations: 5 onlinelibrary.wiley.com
R **e, S Yan, X Zhou, Y Gao, Y Qian, J Hou, Z Chen… - Diabetes, 2023 - Am Diabetes Assoc
… Intriguingly, a former study has identified methyl piperidine-3-carboxylate as a small-… Indeed, we confirmed that intraperitoneal injection of methyl piperidine-3-carboxylate increased the …
Number of citations: 2 diabetesjournals.org
G Lambrecht, E Mutschler - … of the Seventh Jerusalem Symposium on …, 1974 - Springer
… The determination of this ratio in the tertiary Methyl N-Methyl-piperidine-3-carboxylate (Dihydroarecoline) with nuclear magnetic resonance is in progress in our laboratories. Preliminary …
Number of citations: 2 link.springer.com
MY Yu, XJ Qin, LD Shao, XR Peng, L Li, H Yang… - Tetrahedron …, 2017 - Elsevier
… The totally chemical synthesis of macahydantoin A was achieved via benzylamine and methyl piperidine-3-carboxylate hydrochloride through nucleophilic addition and intramolecular …
Number of citations: 23 www.sciencedirect.com
AM Zaher, IA Abdel-Hakim, AM Abdel-Baky, DW Bishay - 2018 - researchgate.net
… methyl N-methyl piperidine-3-carboxylate previously detected … as propyl N-methyl piperidine-3-carboxylate suggesting it to … ethyl N-methyl piperidine-3-carboxylate previously …
Number of citations: 2 www.researchgate.net
DK Holdsworth, RA Jones, R Self - Phytochemistry, 1998 - Elsevier
… Areca catechu is the only one of 54 Areca species to each other and with that for methyl piperidine-3carboxylate and its 1-propyl derivative [13]; the base known to contain alkaloids [1, 2]…
Number of citations: 60 www.sciencedirect.com
M Walter, G Maas - Zeitschrift für Naturforschung B, 2009 - degruyter.com
Betaines 7a, b and 8a, b have been prepared from 3- and 4-piperidinecarboxylic acid and N,N,N',N'-tetraalkyl-chloroformamidinium chlorides via the corresponding methyl esters. …
Number of citations: 2 www.degruyter.com
S SELBERG - core.ac.uk
… These results demonstrate that compounds 1 (methyl piperidine-3-carboxylate) and 2 (4-(9Hpurin-6-yloxy)aniline) have significant effects on cell proliferation at low nanomolar …
Number of citations: 0 core.ac.uk
FD King, MS Hadley, KT Joiner, RT Martin… - Journal of medicinal …, 1993 - ACS Publications
The syntheses of benzamides containing azabicyclo [xyz] side chains and their 5-HT4 receptor agonist and 5-HTg receptor antagonist properties are described. These compounds were …
Number of citations: 77 pubs.acs.org

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